1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrrol-2-one core, which is substituted with furylmethyl, hydroxy, methylbenzoyl, and propoxyphenyl groups. The presence of these diverse functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The furylmethyl, hydroxy, methylbenzoyl, and propoxyphenyl groups are introduced through various substitution reactions. Common reagents include alkyl halides, acyl chlorides, and phenols.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes.
Chemical Reactions Analysis
1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25NO5/c1-3-14-31-20-12-10-18(11-13-20)23-22(24(28)19-8-6-17(2)7-9-19)25(29)26(30)27(23)16-21-5-4-15-32-21/h4-13,15,23,28H,3,14,16H2,1-2H3/b24-22+ |
InChI Key |
YWCXZWVTBYEIHS-ZNTNEXAZSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC4=CC=CO4 |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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